(R)-3-Amino-2-(2-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxybenzyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of N-aryl aminoamides to produce N-aryl-N’-(2-hydroxybenzyl)ethylenediamine derivatives . Another approach includes the use of serine-derived ligands to construct chiral frameworks .
Industrial Production Methods
Industrial production methods for ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the amino group can lead to the formation of secondary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Hydroxybenzylamine: Lacks the propanoic acid moiety but shares the hydroxybenzyl group.
3-Amino-2-hydroxypropanoic acid: Lacks the benzyl group but has similar functional groups.
Uniqueness
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
DHFUBHAYIQKANW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.